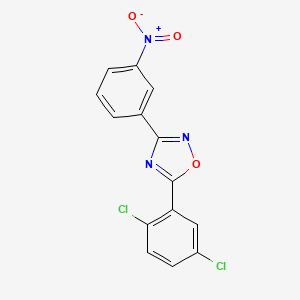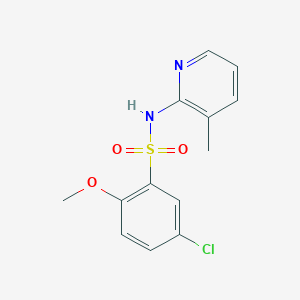![molecular formula C9H7ClN2S2 B5832103 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This molecule belongs to the thiazole family and is characterized by its unique chemical structure that contains both sulfur and nitrogen atoms. In recent years, 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole is not fully understood. However, it has been proposed that this molecule exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA. Additionally, 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole. One study reported that this molecule exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study found that 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitters in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole in lab experiments is its high potency and selectivity against various bacterial and fungal strains. This molecule also exhibits low toxicity towards mammalian cells, making it a promising candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations of using 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research and development of 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole. One potential direction is the modification of the chemical structure of this molecule to improve its solubility and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole in more detail, which could lead to the development of more potent and selective antimicrobial and anticancer drugs. Additionally, the potential use of 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole as a lead compound for the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease could also be explored.
Conclusion
In conclusion, 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole is a promising molecule that exhibits diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The synthesis of this molecule can be achieved through various methods, and its mechanism of action is not fully understood. However, several studies have investigated the biochemical and physiological effects of 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole, and its potential applications in the field of medicinal chemistry are vast. Further research is needed to fully understand the potential of this molecule and to develop new drugs based on its chemical structure.
合成法
The synthesis of 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole can be achieved through various methods, including the reaction of 4-chlorobenzenethiol with α-bromoacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminothiazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. Both methods have been reported to yield high purity and good yields of the target compound.
科学的研究の応用
2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole has been extensively studied for its diverse biological activities. One of the most promising applications of this molecule is its potential as a novel antimicrobial agent. Several studies have reported that 2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, this molecule has also been found to possess antifungal activity against Candida albicans.
特性
IUPAC Name |
N-(4-chlorophenyl)sulfanyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c10-7-1-3-8(4-2-7)14-12-9-11-5-6-13-9/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCKSLZYOCPHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SNC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)

![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)

![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)




![N-ethyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5832094.png)
![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
